2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Description

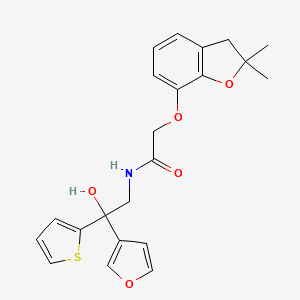

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide features a dihydrobenzofuran core linked via an ether-oxygen to an acetamide group. The acetamide nitrogen is substituted with a complex ethyl chain bearing hydroxyl, furan-3-yl, and thiophen-2-yl moieties.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S/c1-21(2)11-15-5-3-6-17(20(15)28-21)27-13-19(24)23-14-22(25,16-8-9-26-12-16)18-7-4-10-29-18/h3-10,12,25H,11,13-14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEHXDOYNYOATF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=COC=C3)(C4=CC=CS4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule with potential biological activities. Its structure includes a benzofuran moiety linked to an acetamide functional group, suggesting possible applications in medicinal chemistry, particularly in cancer therapy and immune modulation.

This compound has a molecular formula of C19H20N4O4S and a molecular weight of approximately 400.5 g/mol. The unique combination of functional groups in its structure may contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an indoleamine 2,3-dioxygenase (IDO) inhibitor. IDO is an enzyme involved in the regulation of immune responses and has been implicated in cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .

The mechanism by which this compound exerts its effects likely involves:

- Inhibition of IDO : By blocking this enzyme, the compound may enhance T-cell activity and reduce tumor growth.

- Modulation of Immune Responses : The structural characteristics allow for interactions with various immune pathways, potentially leading to improved immune responses against tumors .

Case Studies and Research Findings

- In Vitro Studies :

- Animal Models :

-

Comparative Analysis :

- Similar compounds were analyzed for their biological activities. The following table summarizes some related compounds and their respective activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(4-methoxyphenyl)-N-(5-methylthiazol-4-yl)acetamide | C15H16N4O3S | Anticancer activity |

| N-(o-tolyl)acetamide | C10H13NO | Moderate anti-inflammatory |

| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | C12H12ClN1O3 | Enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide ()

- Core Similarity : Shares the dihydrobenzofuran-acetamide backbone.

- Key Difference : The ethyl substituent in the target compound is replaced by an o-tolyl group (methyl-substituted phenyl).

- Reduced hydrogen-bonding capacity due to the absence of hydroxyl and heterocyclic oxygen/sulfur atoms .

Pesticide-Related Acetamides ()

- Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide).

- Key Differences :

- Chlorine substituents instead of oxygen/sulfur-containing groups.

- Alkyl ethers (methoxymethyl, propoxyethyl) rather than heteroaromatic substituents.

- Implications :

N-(3-Acetyl-2-thienyl)acetamides ()

- Example : N-(3-acetyl-2-thienyl)-2-bromoacetamide.

- Key Differences :

- Acetyl-thiophene substituent vs. the target’s hydroxy-ethyl-heteroaryl chain.

- Bromine atom in place of the dihydrobenzofuran-ether linkage.

- The acetyl group may stabilize the molecule via resonance, altering metabolic pathways .

Spectroscopic Properties

- Key Observations: The target’s hydroxyl group introduces a distinct O-H stretch in IR, absent in non-hydroxylated analogs. Heteroaryl protons in the target compound result in complex splitting patterns in ¹H NMR .

Hydrogen Bonding and Crystal Packing

- Similar to Etter’s graph-set analysis (), such interactions dictate solubility and stability .

- Comparison with Alachlor : Lacks hydroxyl groups, relying on weaker van der Waals forces and C-H···O interactions, reducing crystalline stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.